molecular formula C8H13ClO2 B1642215 6-Chloro-trans-2-hexenoic acid ethyl ester CAS No. 72448-92-1

6-Chloro-trans-2-hexenoic acid ethyl ester

Cat. No.: B1642215
CAS No.: 72448-92-1
M. Wt: 176.64 g/mol
InChI Key: CKAKSKNWORUGDA-GQCTYLIASA-N
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Description

6-Chloro-trans-2-hexenoic acid ethyl ester is an organic compound with the molecular formula C8H13ClO2 and a molecular weight of 176.643 g/mol . It is a derivative of hexenoic acid, where a chlorine atom is substituted at the sixth position of the trans-2-hexenoic acid ethyl ester structure. This compound is used in various scientific research applications, particularly in the fields of chemistry and biology.

Preparation Methods

The synthesis of 6-Chloro-trans-2-hexenoic acid ethyl ester typically involves the chlorination of trans-2-hexenoic acid ethyl ester. The reaction conditions often include the use of chlorine gas or other chlorinating agents under controlled temperature and pressure conditions . Industrial production methods may involve large-scale chlorination processes with optimized reaction parameters to ensure high yield and purity of the final product.

Chemical Reactions Analysis

6-Chloro-trans-2-hexenoic acid ethyl ester undergoes various types of chemical reactions, including:

Scientific Research Applications

6-Chloro-trans-2-hexenoic acid ethyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Chloro-trans-2-hexenoic acid ethyl ester involves its interaction with molecular targets and pathways in biological systems. The chlorine atom and ester group play crucial roles in its reactivity and interactions. The compound can form covalent bonds with nucleophilic sites in proteins and other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

6-Chloro-trans-2-hexenoic acid ethyl ester can be compared with other similar compounds such as:

Properties

IUPAC Name

ethyl (E)-6-chlorohex-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13ClO2/c1-2-11-8(10)6-4-3-5-7-9/h4,6H,2-3,5,7H2,1H3/b6-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKAKSKNWORUGDA-GQCTYLIASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CCCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/CCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72448-92-1
Record name 72448-92-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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